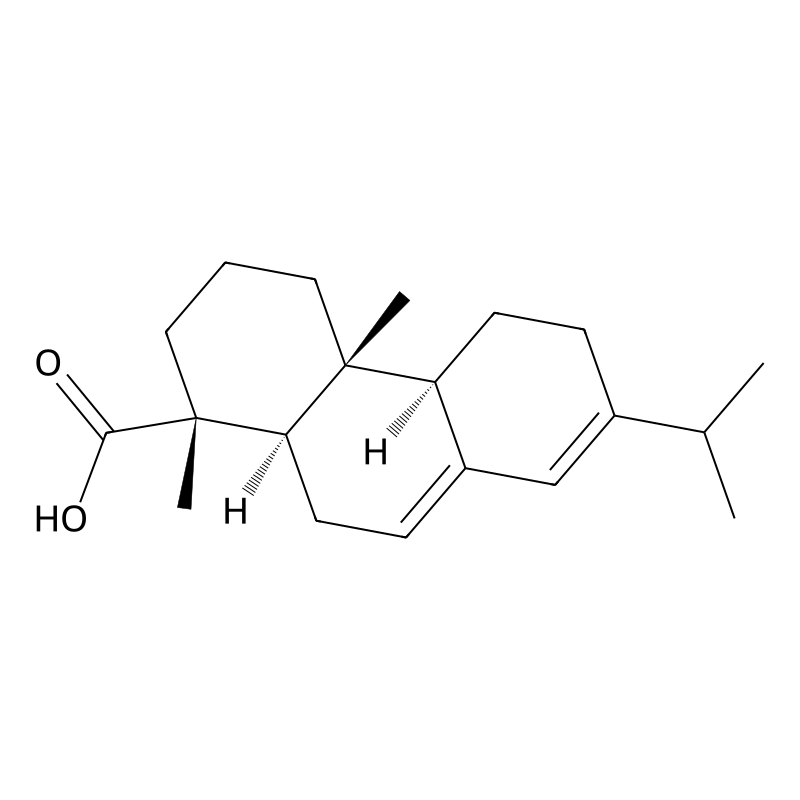

Abietic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Properties

Abietic acid exhibits promising antimicrobial properties, making it a potential candidate for combating bacterial and fungal infections. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics []. Interestingly, combining abietic acid with existing antibiotics can enhance their efficacy against resistant strains []. Research suggests it may also be effective against fungal biofilms, which are notoriously difficult to treat [].

These findings highlight abietic acid's potential as a novel agent against biofilms and antibiotic-resistant pathogens, addressing a critical need in modern medicine.

Wound Healing and Antioxidant Activity

Research explores abietic acid's potential for promoting wound healing. Studies have shown that abietic acid possesses anti-inflammatory properties []. When formulated into biocompatible emulgels, abietic acid demonstrated significant antioxidant activity, potentially aiding the wound healing process []. This suggests abietic acid might be beneficial in developing topical treatments for wounds.

Development of Novel Materials

Abietic acid's unique structure makes it a valuable resource for material science research. Studies have explored its use in synthesizing optically active helical polymers []. These polymers exhibit interesting properties like enantioselective recognition, which could be useful in various applications, such as chiral separation and drug delivery.

Abietic acid, also known as abietinic acid or sylvic acid, is a naturally occurring organic compound primarily found in the resin of coniferous trees, particularly in species such as Pinus sylvestris (Scots Pine) and Pinus strobus (Eastern White Pine) . It belongs to the diterpene class of compounds and has the molecular formula CHO. This compound is characterized by its yellowish resinous solid form, which typically melts at temperatures around 85 °C (185 °F) . Abietic acid is notable for its dual functional groups: a conjugated diene system and a carboxylic acid group, which contribute to its reactivity and biological activity .

- Oxidation: Abietic acid can be oxidized to form various products, including peroxides and hydroxylated derivatives. The oxidation process typically follows a two-step mechanism: first forming a peroxide intermediate, followed by cracking to yield hydroxyl-containing oxidized products. The kinetics of these reactions have been studied, revealing pseudo-first-order kinetics with specific activation energies .

- Reactions with Bases: It reacts exothermically with both organic and inorganic bases, leading to the formation of salts. This reaction can also produce gaseous hydrogen when interacting with active metals .

- Polymerization: Like many carboxylic acids, abietic acid can initiate polymerization reactions, which are essential in creating complex materials from simpler monomers .

Abietic acid exhibits several biological activities that make it significant in pharmacology and toxicology:

- Inhibition of Enzymes: It has been shown to inhibit testosterone 5α-reductase in vitro, suggesting potential applications in treating conditions related to androgen metabolism .

- Allergenic Properties: As a primary irritant in pine wood and resin, abietic acid is responsible for contact dermatitis in sensitive individuals. This allergenic potential highlights the need for caution when handling materials containing this compound .

Abietic acid is primarily extracted from tree rosin through various methods:

- Isomerization: The extraction process involves isomerization of resin acids found in pine rosin. This method allows for the isolation of abietic acid from a mixture of related compounds .

- Chemical Modifications: Abietic acid can also be synthesized through chemical modifications involving oxidation and reduction reactions, often using catalysts such as metal halides or transition metal complexes .

Abietic acid has diverse applications across various industries:

- Paints and Coatings: Due to its drying properties, it is widely used in paints, varnishes, and lacquers as an essential component that enhances adhesion and durability .

- Food Industry: Approved by the U.S. FDA as a miscellaneous food additive, abietic acid is utilized in food processing .

- Soldering Flux: It serves as an effective flux for soldering metals, facilitating better bonding by removing oxidation from surfaces .

- Pharmaceuticals: Its biological activities suggest potential therapeutic uses, particularly in hormone-related treatments .

Research into the interactions of abietic acid with other compounds reveals its complex reactivity:

- Reactivity with Bases: Abietic acid's interaction with bases produces various salts and can release gases like hydrogen when reacting with active metals. This property is crucial for applications requiring chemical stability under different conditions .

- Oxidative Stability: Studies have shown that the thermal stability of abietic acid and its oxidation products can vary significantly depending on environmental conditions, impacting its usability in various applications .

Abietic acid shares structural similarities with several other compounds within the diterpene group. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Dehydroabietic Acid | Lacks one hydrogen atom from abietic acid | More stable than abietic acid; used in resins |

| Levopimaric Acid | Contains a different arrangement of double bonds | Less common; used in specialty applications |

| Neoabietic Acid | Isomer of abietic acid | Exhibits different physical properties |

| Pimaric Acid | Similar structure but with additional functional groups | Found in lower concentrations in pine resin |

Abietic acid is unique due to its specific arrangement of double bonds and functional groups that confer distinct chemical properties not fully shared by its analogs. Its widespread occurrence in nature and versatility in applications further set it apart from similar compounds.

Geranylgeranyl Pyrophosphate (GGPP) as Precursor Molecule

Biosynthesis of abietic acid in conifers begins in plastids with condensation of one dimethylallyl diphosphate and three isopentenyl diphosphate units to form geranylgeranyl pyrophosphate. This reaction is catalysed by short-chain prenyltransferases of the isoprenyl diphosphate synthase family. A bifunctional geranyl/geranylgeranyl diphosphate synthase from Norway spruce (PaIDS1) releases GGPP in millimolar yields and is highly inducible; quantitative real-time polymerase-chain-reaction analysis showed a 350-fold transcript increase in bark eight days after methyl jasmonate treatment [1]. Isotope-tracing experiments with ^14C-acetate in grand fir further confirmed the complete incorporation of the GGPP backbone into abietadiene and its oxidised congeners, establishing GGPP as the committed C₂₀ precursor of all diterpene resin acids [2].

Cyclization Mechanisms Catalysed by Diterpene Synthases

Conversion of GGPP to the abietane skeleton is mediated by bifunctional class II/I diterpene synthases. The paradigm enzyme, abietadiene synthase from grand fir, harbours two spatially separated active centres. In the N-terminal class II site, protonation of the 14-15 double bond triggers bicyclisation to (+)-copalyl diphosphate; the intermediate diffuses to the C-terminal class I site where ionisation initiates a second cyclisation, a 1,2-methyl migration and alternative deprotonations, yielding abietadiene isomers that serve as direct precursors of abietic acid [3] [4]. Steady-state kinetics for the pseudomature enzyme gave a Michaelis constant of 1.2 µM for GGPP and a turnover number of 0.4 s⁻¹, with the second cyclisation identified as rate-limiting [5]. Mutagenesis of catalytic residues such as N765 and the DXDD motif drastically alters product outcome, underscoring precise carbocation steering inside the active pocket [4].

| Enzyme (source) | Substrate | Km (µM) | kcat | Reference |

|---|---|---|---|---|

| Abietadiene synthase (Abies grandis) | GGPP | 1.2 | 0.4 s⁻¹ | [5] |

| Abietadiene synthase (T769S mutant) | GGPP | 1.5 | 0.03 s⁻¹ | [6] |

Oxidative Modifications via Cytochrome P450 Enzymes

Formation of the carboxylic function at carbon-18 of abietadiene proceeds through three sequential oxidations: alcohol → aldehyde → acid. Pioneering cell-free work in grand fir resolved two microsomal mono-oxygenases that convert abietadiene to abietadienol and abietadienal; a soluble aldehyde dehydrogenase finalises abietic acid [7]. Gene isolation subsequently identified multifunctional cytochrome P450s of the conifer-specific CYP720B group that can catalyse two or all three oxidations in vitro. Loblolly pine CYP720B1 (PtAO) oxidises several diterpenols and diterpenals with low-micromolar affinity; the enzyme exhibits a Km of 0.5 µM for abietadienol and 0.8 µM for abietadienal [8]. Sitka spruce CYP720B4 performs the full three-step sequence on abietadiene and isopimaradiene; kinetic analysis showed a Km of 10.9 µM and a kcat of 6.56 min⁻¹ for isopimaradienol [9].

| Cytochrome P450 | Preferred intermediate | Km (µM) | kcat | Catalytic span | Reference |

|---|---|---|---|---|---|

| CYP720B1 (Pinus taeda) | Abietadienol | 0.5 | n.d. | C₁₈ alcohol → acid | [8] |

| CYP720B1 (P. taeda) | Abietadienal | 0.8 | n.d. | C₁₈ aldehyde → acid | [8] |

| CYP720B4 (Picea sitchensis) | Isopimaradienol | 10.9 | 6.56 min⁻¹ | Full three-step | [9] |

n.d., not determined in the cited study.

Wound-Induced Biosynthesis Regulation in Pinaceae Family

Mechanical injury, herbivory or exogenous methyl jasmonate swiftly amplifies abietic-acid biosynthesis by co-ordinately up-regulating genes of the precursor supply, cyclisation and oxidation modules. In grand fir stems, abietadiene-synthase transcripts accumulate within 24 h of wounding, paralleling a surge in enzymatic cyclase activity and resin acid secretion [10]. Comparable responses were documented in Sitka spruce, where resistant genotypes exhibited faster and stronger induction of diterpene-synthase transcripts and traumatic resin-duct formation than susceptible trees [11]. Prenyltransferase genes are also responsive: Norway spruce PaIDS1 transcripts rose 350-fold in bark and 14-fold in wood after methyl jasmonate elicitation, matching the onset of new resin-duct differentiation [1]. Concomitantly, CYP720B1 messenger-RNA levels in loblolly pine increased following simulated insect attack, ensuring that oxidation capacity keeps pace with the enlarged pool of abietadiene precursors [12].

| Species | Gene / enzyme | Elicitor | Tissue analysed | Peak fold-change vs. control | Reference |

|---|---|---|---|---|---|

| Picea abies | PaIDS1 (GGPP synthase) | 0.1 mM methyl jasmonate | Bark | 350-fold | [1] |

| Abies grandis | Abietadiene synthase | Mechanical wounding | Stem | rapid induction† | [10] |

| Pinus taeda | CYP720B1 (PtAO) | Methyl jasmonate spray | Seedling stem | strong up-regulation‡ | [12] |

† Transcript abundance rose within one day; quantitative values were not given in the original report.‡ The study reported significant elevation of CYP720B1 messenger RNA but did not supply exact fold values.

Purity

Physical Description

Pellets or Large Crystals; NKRA; Dry Powder, Liquid, Other Solid; Other Solid; Liquid; Dry Powder; Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Liquid; Liquid, Other Solid

Light yellow to amber solid; [ICSC]

Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline]

PALE-YELLOW-TO-AMBER FRAGMENTS OR POWDER WITH CHARACTERISTIC ODOUR.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

Appearance

Melting Point

100-150 °C

Storage

UNII

Related CAS

13463-98-4 (calcium salt)

14351-66-7 (hydrochloride salt)

23250-44-4 (potassium salt)

66104-40-3 (strontium salt)

66104-41-4 (barium salt)

67816-10-8 (Pd(+2) salt)

6798-76-1 (zinc salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 130 of 214 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 84 of 214 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (64.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (17.86%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

15522-12-0

10248-55-2

Wikipedia

Dicofol

Use Classification

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing

Wholesale and Retail Trade

Printing and Related Support Activities

Custom Compounding of Purchased Resins

Construction

Rubber Product Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Adhesive Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Printing Ink Manufacturing

Paper Manufacturing

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)-: ACTIVE

Rosin: ACTIVE

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, copper salt (1:?), (1R,4aR,4bR,10aR)-: INACTIVE

Dates

2: Abeer MM, Amin MC, Lazim AM, Pandey M, Martin C. Synthesis of a novel acrylated abietic acid-g-bacterial cellulose hydrogel by gamma irradiation. Carbohydr Polym. 2014 Sep 22;110:505-12. doi: 10.1016/j.carbpol.2014.04.052. Epub 2014 Apr 25. PubMed PMID: 24906785.

3: Rafferty RJ, Hicklin RW, Maloof KA, Hergenrother PJ. Synthesis of complex and diverse compounds through ring distortion of abietic acid. Angew Chem Int Ed Engl. 2014 Jan 3;53(1):220-4. doi: 10.1002/anie.201308743. Epub 2013 Nov 24. PubMed PMID: 24273016.

4: Jeon Y, Jung Y, Youm JK, Kang KS, Kim YK, Kim SN. Abietic acid inhibits UVB-induced MMP-1 expression in human dermal fibroblast cells through PPARα/γ dual activation. Exp Dermatol. 2015 Feb;24(2):140-5. doi: 10.1111/exd.12616. PubMed PMID: 25496486.

5: Liu J, Liu M, Li X, Lu X, Chen G, Sun Z, Li G, Zhao X, Zhang S, Song C, Wang H, Suo Y, You J. Development of ultrasonic-assisted closed in-syringe extraction and derivatization for the determination of labile abietic acid and dehydroabietic acid in cosmetics. J Chromatogr A. 2014 Dec 5;1371:20-9. doi: 10.1016/j.chroma.2014.10.059. Epub 2014 Oct 30. PubMed PMID: 25456583.

6: Olmo F, Guardia JJ, Marin C, Messouri I, Rosales MJ, Urbanová K, Chayboun I, Chahboun R, Alvarez-Manzaneda EJ, Sánchez-Moreno M. Prospects of an alternative treatment against Trypanosoma cruzi based on abietic acid derivatives show promising results in Balb/c mouse model. Eur J Med Chem. 2015 Jan 7;89:683-90. doi: 10.1016/j.ejmech.2014.11.004. Epub 2014 Nov 3. PubMed PMID: 25462275.

7: Hsieh YS, Yang SF, Hsieh YH, Hung CH, Chu SC, Yang SH, Chen PN. The Inhibitory Effect of Abietic Acid on Melanoma Cancer Metastasis and Invasiveness In Vitro and In Vivo. Am J Chin Med. 2015;43(8):1697-714. doi: 10.1142/S0192415X15500962. Epub 2015 Nov 30. PubMed PMID: 26621449.

8: Nachar A, Saleem A, Arnason JT, Haddad PS. Regulation of liver cell glucose homeostasis by dehydroabietic acid, abietic acid and squalene isolated from balsam fir (Abies balsamea (L.) Mill.) a plant of the Eastern James Bay Cree traditional pharmacopeia. Phytochemistry. 2015 Sep;117:373-9. doi: 10.1016/j.phytochem.2015.07.001. Epub 2015 Jul 8. PubMed PMID: 26164238.

9: Wang YF, Wei XY. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC]. Zhongguo Zhong Yao Za Zhi. 2013 Jan;38(1):57-9. Chinese. PubMed PMID: 23596877.

10: Tapia R, Bouanou H, Alvarez E, Alvarez-Manzaneda R, Chahboun R, Alvarez-Manzaneda E. Stereoselective transformations of (+)-abietic acid into (+)-vitedoin B and (+)-negundoin A. J Org Chem. 2014 May 16;79(10):4405-13. doi: 10.1021/jo5003533. Epub 2014 Apr 24. PubMed PMID: 24735394.

11: He Y, Zhang Y, Lu J, Lin R. Isolation and structural elucidation of abietic acid as the main adulterant in an herbal drug for the treatment of psoriasis. J Pharm Biomed Anal. 2012 Jul;66:345-8. doi: 10.1016/j.jpba.2012.03.007. Epub 2012 Mar 23. PubMed PMID: 22482903.

12: Ramnath MG, Thirugnanasampandan R, Mathusalini S, Mohan PS. Hepatoprotective and Cytotoxic Activities of Abietic Acid from Isodon wightii (Bentham) H. Hara. Pharmacognosy Res. 2016 Jul-Sep;8(3):206-8. doi: 10.4103/0974-8490.182920. PubMed PMID: 27365991; PubMed Central PMCID: PMC4908851.

13: Gao Y, Zhaoyu L, Xiangming F, Chunyi L, Jiayu P, Lu S, Jitao C, Liangcai C, Jifang L. Abietic acid attenuates allergic airway inflammation in a mouse allergic asthma model. Int Immunopharmacol. 2016 Sep;38:261-6. doi: 10.1016/j.intimp.2016.05.029. Epub 2016 Jun 16. PubMed PMID: 27318791.

14: Yao F, Zhang D, Zhang C, Yang W, Deng J. Preparation and application of abietic acid-derived optically active helical polymers and their chiral hydrogels. Bioresour Technol. 2013 Feb;129:58-64. doi: 10.1016/j.biortech.2012.10.157. Epub 2012 Nov 16. PubMed PMID: 23232223.

15: Hwang KH, Ahn JY, Kim S, Park JH, Ha TY. Abietic acid has an anti-obesity effect in mice fed a high-fat diet. J Med Food. 2011 Sep;14(9):1052-6. doi: 10.1089/jmf.2010.1471. Epub 2011 Aug 3. PubMed PMID: 21812648.

16: Xiao C, Rao WW, Zhong MC. [Study on determination methods for abietic acid in fake Myrrha]. Zhong Yao Cai. 2012 Aug;35(8):1237-41. Chinese. PubMed PMID: 23320354.

17: Tanabe H, Yasui T, Kotani H, Nagatsu A, Makishima M, Amagaya S, Inoue M. Retinoic acid receptor agonist activity of naturally occurring diterpenes. Bioorg Med Chem. 2014 Jun 15;22(12):3204-12. doi: 10.1016/j.bmc.2014.03.047. Epub 2014 Apr 13. PubMed PMID: 24799257.

18: Park JY, Lee YK, Lee DS, Yoo JE, Shin MS, Yamabe N, Kim SN, Lee S, Kim KH, Lee HJ, Roh SS, Kang KS. Abietic acid isolated from pine resin (Resina Pini) enhances angiogenesis in HUVECs and accelerates cutaneous wound healing in mice. J Ethnopharmacol. 2017 May 5;203:279-287. doi: 10.1016/j.jep.2017.03.055. Epub 2017 Apr 4. PubMed PMID: 28389357.

19: Wiyono B, Tachibana S, Tinambunan D. Reaction of abietic acid with maleic anhydride and fumaric acid and attempts to find the fundamental component of fortified rosin. Pak J Biol Sci. 2007 May 15;10(10):1588-95. PubMed PMID: 19086503.

20: Takahashi N, Kawada T, Goto T, Kim CS, Taimatsu A, Egawa K, Yamamoto T, Jisaka M, Nishimura K, Yokota K, Yu R, Fushiki T. Abietic acid activates peroxisome proliferator-activated receptor-gamma (PPARgamma) in RAW264.7 macrophages and 3T3-L1 adipocytes to regulate gene expression involved in inflammation and lipid metabolism. FEBS Lett. 2003 Aug 28;550(1-3):190-4. PubMed PMID: 12935909.

Explore Compound Types